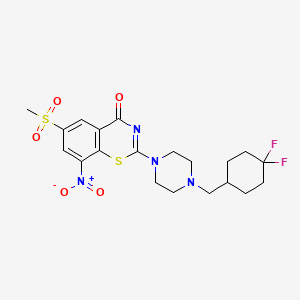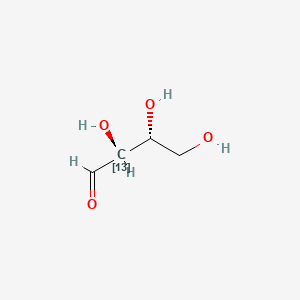
16-Keto-17|A-estradiol-2,4,15,15,17-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Keto-17|A-estradiol-2,4,15,15,17-d5 is a deuterium-labeled derivative of 16-Keto-17β-estradiol. This compound is an endogenous estrogen metabolite related to 16-ketoestrone. It is known for its weak estrogenic activity, with only 1/1000 the estrogenic potency of estradiol in the uterus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
16-Keto-17|A-estradiol-2,4,15,15,17-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of this compound. These products can have different biological activities and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
16-Keto-17|A-estradiol-2,4,15,15,17-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Studied for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the development of new drugs and as a reference standard in analytical chemistry .
Wirkmechanismus
The mechanism of action of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 16-Keto-17|A-estradiol-2,4,15,15,17-d5 include:
16-Ketoestradiol: An endogenous estrogen with similar structure and weak estrogenic activity.
Estriol: Another weak estrogen with short-acting effects.
Dimethylstilbestrol: A synthetic estrogen with impeded estrogenic activity
Uniqueness
What sets this compound apart is its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This unique feature makes it a valuable tool in scientific research, particularly in studies involving estrogen metabolism and hormone replacement therapy .
Eigenschaften
Molekularformel |
C18H22O3 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-2,4,15,15-tetradeuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i3D,8D,9D2 |
InChI-Schlüssel |
KJDGFQJCHFJTRH-FACQCULCSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(C(=O)[C@@H]4O)([2H])[2H])C)C(=C1O)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)










